molecular formula C16H8Cl3F B14788917 1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene

1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene

Cat. No.: B14788917
M. Wt: 325.6 g/mol
InChI Key: FZXGEVBEUPTUBN-UHFFFAOYSA-N
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Description

1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, substituted with a fluoro group and three chlorine atoms on the phenyl ring

Preparation Methods

The synthesis of 1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and chloro substituents influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

  • 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene
  • 1-Fluoro-3-(2,4,5-trichlorophenyl)naphthalene
  • 1-Fluoro-4-(2,4,5-trichlorophenyl)naphthalene

These compounds share similar structural features but differ in the position of the fluoro group on the naphthalene ring. This positional variation can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-5-(2,4,5-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)10-3-1-5-11-9(10)4-2-6-16(11)20/h1-8H

InChI Key

FZXGEVBEUPTUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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